2,2-Dichloroethenylsulfonylbenzene
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Overview
Description
((2,2-Dichlorovinyl)sulfonyl)benzene: is an organic compound with the molecular formula C8H6Cl2O2S. It is a sulfone derivative characterized by the presence of a dichlorovinyl group attached to a sulfonylbenzene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2,2-Dichlorovinyl)sulfonyl)benzene typically involves the reaction of benzene with a suitable sulfonylating agent, followed by the introduction of the dichlorovinyl group. One common method involves the use of sulfuryl chloride (SO2Cl2) as the sulfonylating agent, which reacts with benzene to form benzenesulfonyl chloride. This intermediate is then reacted with 1,1-dichloroethylene under appropriate conditions to yield ((2,2-Dichlorovinyl)sulfonyl)benzene .
Industrial Production Methods: Industrial production of ((2,2-Dichlorovinyl)sulfonyl)benzene may involve similar synthetic routes but on a larger scale. The process typically requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ((2,2-Dichlorovinyl)sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: ((2,2-Dichlorovinyl)sulfonyl)benzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocycles and pharmaceuticals .
Biology and Medicine: In biological research, the compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It may also be used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, ((2,2-Dichlorovinyl)sulfonyl)benzene is utilized in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique chemical properties make it valuable for various industrial processes .
Mechanism of Action
The mechanism of action of ((2,2-Dichlorovinyl)sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, potentially disrupting their normal function and leading to biological effects .
Comparison with Similar Compounds
- ((Phenylethynyl)sulfonyl)benzene
- ((Phenylsulfonyl)methyl)benzene
- ((2,2-Dichlorovinyl)sulfonyl)ethane
Comparison: ((2,2-Dichlorovinyl)sulfonyl)benzene is unique due to the presence of the dichlorovinyl group, which imparts distinct chemical reactivity compared to other sulfonylbenzene derivatives. This uniqueness makes it valuable for specific applications where the dichlorovinyl functionality is required .
Properties
CAS No. |
3559-73-7 |
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Molecular Formula |
C8H6Cl2O2S |
Molecular Weight |
237.10 g/mol |
IUPAC Name |
2,2-dichloroethenylsulfonylbenzene |
InChI |
InChI=1S/C8H6Cl2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-6H |
InChI Key |
JRPMGNBRJKEHHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=C(Cl)Cl |
Origin of Product |
United States |
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